molecular formula C15H19NO2 B3929809 N-(2-bicyclo[2.2.1]heptanyl)-3-methoxybenzamide

N-(2-bicyclo[2.2.1]heptanyl)-3-methoxybenzamide

Cat. No.: B3929809
M. Wt: 245.32 g/mol
InChI Key: ONFOLFZRJPKOLJ-UHFFFAOYSA-N
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Description

N-(2-bicyclo[2.2.1]heptanyl)-3-methoxybenzamide is a compound that features a bicyclo[2.2.1]heptane structure, which is a common motif in organic chemistry due to its rigidity and unique stereochemistry. The compound also contains a methoxybenzamide group, which is known for its potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bicyclo[2.2.1]heptanyl)-3-methoxybenzamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the synthetic routes mentioned above, optimizing reaction conditions for higher yields and purity, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

N-(2-bicyclo[2.2.1]heptanyl)-3-methoxybenzamide can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.

    Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic aromatic substitution.

Major Products

    Oxidation: 3-hydroxybenzamide derivative.

    Reduction: N-(2-bicyclo[2.2.1]heptanyl)-3-aminobenzamide.

    Substitution: Various substituted benzamide derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of N-(2-bicyclo[2.2.1]heptanyl)-3-methoxybenzamide involves its interaction with specific molecular targets. For instance, as a CXCR2 antagonist, it binds to the CXCR2 receptor, inhibiting its activation by chemokines such as interleukin-8. This inhibition can prevent the migration of cancer cells, thereby reducing metastasis .

Comparison with Similar Compounds

Similar Compounds

    N-(2-bicyclo[2.2.1]heptanyl)-3-hydroxybenzamide: Similar structure but with a hydroxyl group instead of a methoxy group.

    N-(2-bicyclo[2.2.1]heptanyl)-3-aminobenzamide: Similar structure but with an amino group instead of a methoxy group.

Uniqueness

N-(2-bicyclo[2.2.1]heptanyl)-3-methoxybenzamide is unique due to its combination of a rigid bicyclic structure and a methoxybenzamide group, which imparts specific chemical and biological properties. Its potential as a CXCR2 antagonist sets it apart from other similar compounds, making it a valuable candidate for anti-cancer research .

Properties

IUPAC Name

N-(2-bicyclo[2.2.1]heptanyl)-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO2/c1-18-13-4-2-3-12(9-13)15(17)16-14-8-10-5-6-11(14)7-10/h2-4,9-11,14H,5-8H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONFOLFZRJPKOLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2CC3CCC2C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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